

tert-Amyl acetate safety data sheet (SDS) information

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Compound of Interest

Compound Name: *tert-Amyl acetate*

Cat. No.: *B1606918*

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A Technical Safety Guide to tert-Amyl Acetate

Introduction

tert-Amyl acetate (TAA), also known as 2-methylbutan-2-yl acetate, is a colorless to yellow liquid characterized by a weak, banana-like odor.[1][2][3] Its chemical formula is $C_7H_{14}O_2$ and its CAS registry number is 625-16-1.[4][5] Due to its solvent properties, TAA is utilized in products such as lacquers, paints, and nail polish, and has applications in the pharmaceutical industry, including in the extraction of penicillin.[6] This guide provides an in-depth summary of the critical safety data for **tert-Amyl acetate**, intended for researchers, scientists, and professionals in drug development who may handle this chemical.

Physical and Chemical Properties

Understanding the physical and chemical properties of **tert-Amyl acetate** is fundamental to its safe handling and use in a laboratory or manufacturing setting. Key quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless to yellow liquid with a weak banana-like odor	[1][2][3]
Boiling Point	124.7 °C (256.5 °F) at 760 mmHg	[1][2]
Melting Point	> -100 °C (> -148 °F) / ~ -70 °C	[1][5]
Flash Point	26.1 °C (79 °F) (Closed Cup)	[1][7]
Autoignition Temperature	379.4 °C (715 °F)	[1][2]
Density / Specific Gravity	0.874 g/cm ³ at 19 °C (66.2 °F)	[1][2]
Vapor Pressure	12.1 - 14.53 mmHg at 25 °C	[2][7]
Vapor Density (Air=1)	4.49	[5]
Solubility	Sparingly soluble in water; soluble in alcohol	[5][7]
Odor Threshold	0.08 ppm	[8]

Fire and Explosion Hazards

tert-Amyl acetate is a flammable liquid and poses a significant fire hazard. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[8] All equipment used when handling the product must be grounded to prevent static discharge.[1]

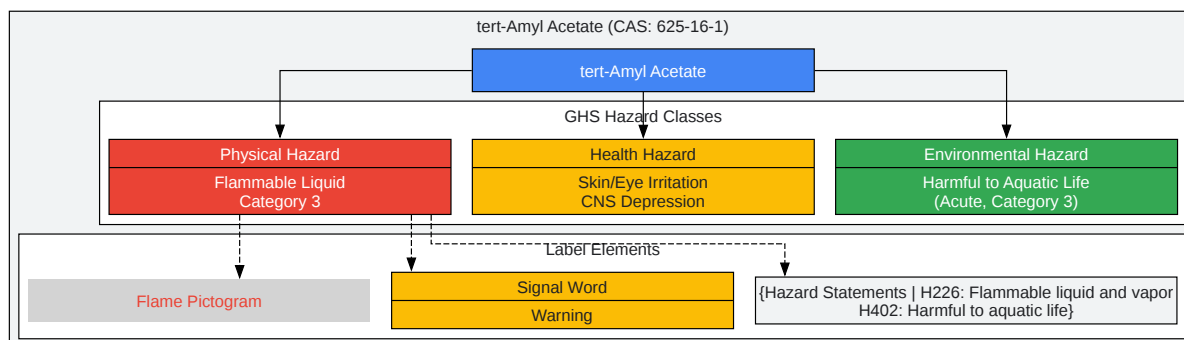
Hazard Parameter	Value	Reference(s)
GHS Classification	Flammable Liquid, Category 3	[9]
Lower Explosive Limit (LEL)	1.0%	[1][5]
Upper Explosive Limit (UEL)	7.5%	[1][5]
NFPA 704 Rating	Health: 1, Flammability: 3, Instability: 0	[10]

Firefighting Measures:

- Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8] Water fog may also be used in conjunction with these agents.[1]
- Unsuitable Extinguishing Media: A direct stream of water may be ineffective.[1][8]
- Specific Hazards: When heated, it can emit acrid fumes.[1] Containers may explode in a fire.[6]

GHS Hazard Classification and Logic

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.



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Caption: GHS classification pathway for **tert-Amyl acetate**.

Toxicology and Health Effects

Exposure to **tert-Amyl acetate** can occur via inhalation, ingestion, and skin or eye contact.^[11]

Acute Effects:

- Inhalation: Breathing vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.^[6] High concentrations may cause central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and tiredness.^[6]
- Skin and Eye Contact: Direct contact can cause irritation to the skin and eyes.^[6]
- Ingestion: May cause irritation of the gastrointestinal tract.^[8]

Chronic Effects:

- Prolonged or repeated exposure may potentially damage the liver and kidneys.[6]

Toxicity Data	Value	Species	Reference(s)
Acute Oral LD50	6500 mg/kg	Rat	[12]
Aquatic Toxicity (LC50)	65 ppm / 96 h	Mosquito Fish	[8]
Aquatic Toxicity (TLm)	120 ppm / 48 h	Daphnia	[8]
Aquatic Toxicity (TLm)	53 ppm / 24 h	Brine Shrimp	[8]

Exposure Controls and Personal Protection

Effective control of exposure is critical. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

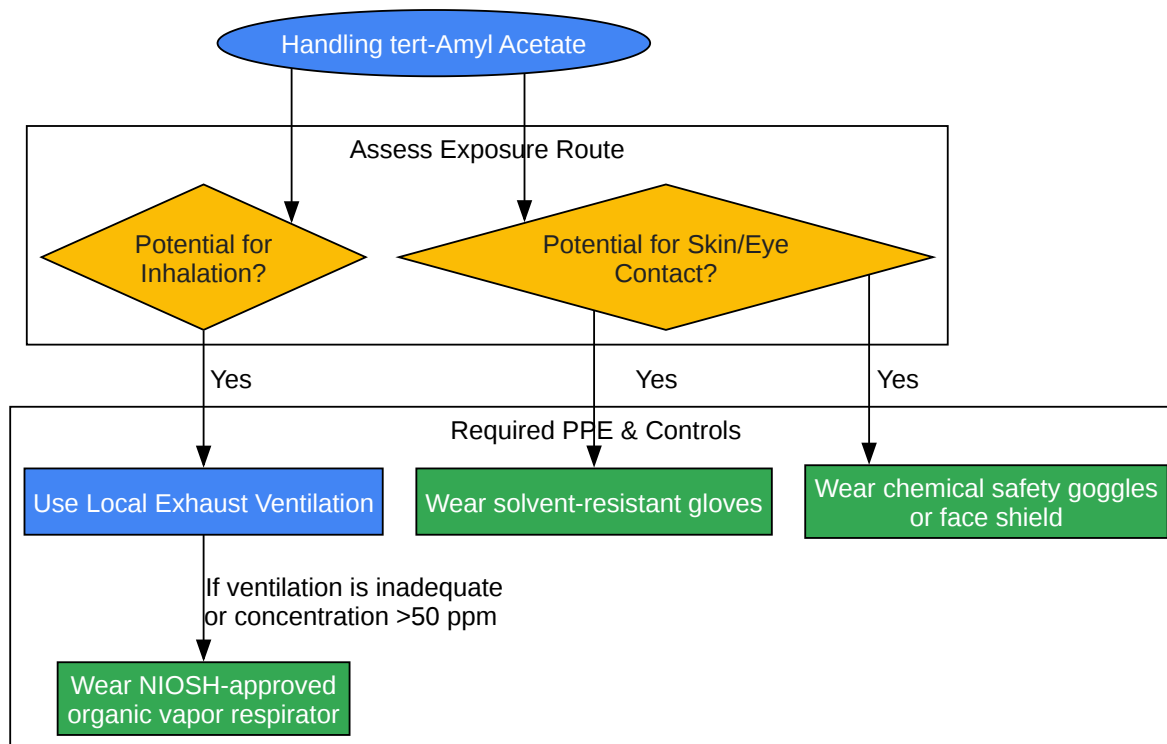
Exposure Limits:

Agency/Guideline	Limit Type	Value	Reference(s)
ACGIH TLV (as Pentyl Acetate)	TWA (8-hr)	50 ppm	[6][10]
ACGIH TLV (as Pentyl Acetate)	STEL (15-min)	100 ppm	[6][10]
WorkSafe WES	TWA (8-hr)	50 ppm (270 mg/m ³)	[4][13]
WorkSafe WES	STEL (15-min)	50 ppm (270 mg/m ³)	[4][13]

Engineering Controls:

- Operations should be enclosed where possible, with local exhaust ventilation used at the site of chemical release to keep airborne concentrations below exposure limits.[6][10] Facilities should be equipped with an eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE): The selection of PPE depends on the potential for exposure.



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Caption: Logic for selecting Personal Protective Equipment (PPE).

Referenced Experimental Methodologies

Safety data values are determined by standardized experimental protocols. While full, detailed methodologies are not provided in SDSs, the principles of key tests are described below.

- **Flash Point (Closed-Cup Method):** The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[14] In a closed-cup test (e.g., Pensky-Martens or Tag Closed Cup), a sample is heated in a sealed container at a controlled rate.[14][15] An ignition source is periodically introduced into the vapor space. The

temperature at which a "flash" is first observed is recorded as the flash point.[15] This method simulates conditions in a closed container and is often preferred for regulatory and specification purposes.[16]

- Acute Oral Toxicity (LD50): This test determines the single dose of a substance that can be expected to cause death in 50% of a group of test animals (the median lethal dose, or LD50).[17] Standardized protocols, such as OECD Test Guidelines 420, 423, or 425, are followed.[18] In these studies, graduated doses of the substance are administered orally (typically by gavage) to groups of animals (usually rats).[17] The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[17][19] Statistical methods are used to calculate the LD50 value from the dose-mortality data.[17]

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